molecular formula C6H3Cl3N2O2 B13515665 Methyl 4,5,6-trichloropyridazine-3-carboxylate

Methyl 4,5,6-trichloropyridazine-3-carboxylate

Cat. No.: B13515665
M. Wt: 241.5 g/mol
InChI Key: YKCKFXJAMSRXGA-UHFFFAOYSA-N
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Description

Methyl 4,5,6-trichloropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl ester group at position 3 of the pyridazine ring.

Properties

Molecular Formula

C6H3Cl3N2O2

Molecular Weight

241.5 g/mol

IUPAC Name

methyl 4,5,6-trichloropyridazine-3-carboxylate

InChI

InChI=1S/C6H3Cl3N2O2/c1-13-6(12)4-2(7)3(8)5(9)11-10-4/h1H3

InChI Key

YKCKFXJAMSRXGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6-trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,4,6-trichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6-trichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, amines, thiols.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, which can have different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 4,5,6-trichloropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4,5,6-trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichloropyridine-4-carboxylate
  • 3,4,6-Trichloropyridazine
  • 6-Chloro-3,4-dimethoxypyridazine

Uniqueness

Methyl 4,5,6-trichloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl ester group makes it a versatile intermediate for various synthetic applications .

Biological Activity

Methyl 4,5,6-trichloropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is a chlorinated pyridazine derivative. The synthesis typically involves the reaction of pyridazine derivatives with chlorinating agents in the presence of carboxylic acid esters.

2. Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
  • Antiviral Properties : Evidence suggests it may inhibit viral replication.
  • Immunosuppressive Effects : The compound has been noted for its ability to modulate immune responses.

3. Antitumor Activity

The antitumor effects of this compound have been evaluated in various studies.

Table 1: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A-54915.2Induction of apoptosis via caspase activation
MCF-710.5Inhibition of cell cycle progression
HeLa12.0Modulation of signaling pathways

The compound showed significant cytotoxicity against A-549 lung cancer cells with an IC50 value of 15.2 µM, indicating its potential as an anticancer agent .

4. Antiviral Properties

Preliminary studies suggest that this compound may inhibit the replication of certain viruses. For instance:

  • In vitro studies demonstrated a reduction in viral load in cell cultures infected with human herpes virus type-1 (HHV-1) when treated with this compound .

5. Immunosuppressive Effects

The compound has exhibited immunosuppressive properties by affecting lymphocyte proliferation and cytokine production.

Table 2: Effects on Lymphocyte Proliferation

Treatment Concentration (µM)Proliferation Inhibition (%)
2545
5068
10085

At a concentration of 50 µM, this compound inhibited lymphocyte proliferation by approximately 68%, suggesting its potential utility in treating autoimmune disorders .

6. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antitumor Efficacy :
    • In a study involving A-549 cells, treatment with the compound resulted in increased apoptosis markers such as cleaved caspases and PARP cleavage .
  • Viral Replication Inhibition :
    • A study reported that the compound significantly reduced HHV-1 replication in A-549 cells through modulation of cellular pathways involved in viral entry and replication .
  • Immunomodulatory Effects :
    • Research indicated that the compound could suppress TNF-alpha production in activated T cells, suggesting its potential role in managing inflammatory conditions .

7. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its antitumor effects, antiviral properties, and immunosuppressive capabilities position it as a candidate for therapeutic development in oncology and immunology.

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